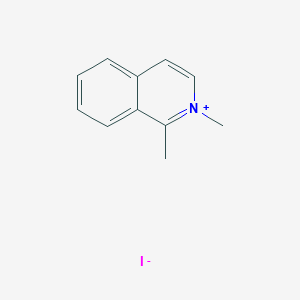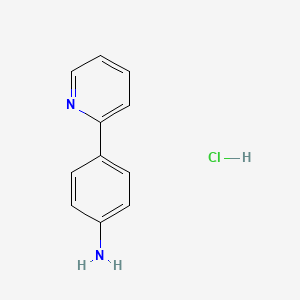
1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is a complex organic compound characterized by its indazole core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrazole ring. This compound is notable for its halogenated substituents, specifically chlorine and iodine, and the ester functional group derived from 1,1-dimethylethanol. The presence of these functional groups makes it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler indazole derivatives. One common approach is the halogenation of indazole derivatives, followed by esterification. The reaction conditions often require the use of strong halogenating agents, such as N-chlorosuccinimide (NCS) and iodine, under controlled temperatures to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to maintain consistent reaction conditions. The esterification step can be carried out using catalytic methods to improve yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodine dioxide or iodate under specific conditions.
Reduction: The chlorine atom can be reduced to form chloroalkanes or chloroalkenes.
Substitution: The halogen atoms can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used, typically in the presence of a base.
Major Products Formed:
Oxidation: Iodine dioxide or iodate salts.
Reduction: Chloroalkanes or chloroalkenes.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-1-carboxylic acid, 3-iodo-
1H-Indazole-1-carboxylic acid, 4-chloro-
1H-Indazole-1-carboxylic acid, 4-bromo-3-iodo-
Uniqueness: 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is unique due to its combination of halogen substituents and the ester group, which provides versatility in chemical reactions and potential applications. Its dual halogenation makes it particularly reactive and useful in various synthetic pathways compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-3-iodoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKJBBQDKGWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Cl)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)
![4-tert-butyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B3269883.png)


![[(4-Iodophenyl)methyl]hydrazine](/img/structure/B3269906.png)






![Benzoic acid, 2-[(4-carboxyphenyl)thio]-](/img/structure/B3269953.png)
